molecular formula C6H7N5 B8646956 1H-Benzotriazole-6,7-diamine

1H-Benzotriazole-6,7-diamine

Cat. No.: B8646956
M. Wt: 149.15 g/mol
InChI Key: CZTHUIMQPRSFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benzotriazole-6,7-diamine is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzotriazole-6,7-diamine typically involves the reaction of o-phenylenediamine with sodium nitrite and acetic acid. This process proceeds via diazotization of one of the amine groups, followed by cyclization to form the benzotriazole ring . The reaction is usually carried out at low temperatures (5–10 °C) to improve yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzotriazole-6,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted benzotriazole derivatives .

Mechanism of Action

The mechanism of action of 1H-Benzotriazole-6,7-diamine involves its interaction with molecular targets and pathways in biological systems. The compound’s large conjugated system allows it to form π–π stacking interactions and hydrogen bonds with enzymes and receptors. These interactions enable it to modulate various biological processes, making it a potent bioactive molecule .

Comparison with Similar Compounds

Uniqueness: 1H-Benzotriazole-6,7-diamine is unique due to its specific amino substitutions, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in synthetic chemistry and medicinal research .

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

2H-benzotriazole-4,5-diamine

InChI

InChI=1S/C6H7N5/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,7-8H2,(H,9,10,11)

InChI Key

CZTHUIMQPRSFEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNN=C2C(=C1N)N

Origin of Product

United States

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